Lobelane Hydrochloride
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Overview
Description
Lobelane Hydrochloride is a piperidine alkaloid derived from the plant genus Lobelia, including species such as Lobelia inflata and Lobelia chinensis . It is known for its pharmacological properties, particularly its interaction with nicotinic acetylcholine receptors . This compound has been studied for its potential therapeutic applications, including its use in treating respiratory disorders, addiction, and other neurological conditions .
Preparation Methods
Lobelane Hydrochloride can be synthesized through various chemical routes. One common method involves the chemical synthesis of lobeline, followed by its conversion to this compound . The synthetic process typically includes steps such as the reduction of lobeline and subsequent reaction with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Lobelane Hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lobelane Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Lobelane Hydrochloride exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . This interaction inhibits nicotine-evoked dopamine release and [3H]nicotine binding . Additionally, this compound promotes the release of dopamine from storage vesicles within the presynaptic terminal by interacting with the vesicular monoamine transporter (VMAT2) . This dual action on dopamine storage and release underlies its potential therapeutic effects in addiction treatment .
Comparison with Similar Compounds
Lobelane Hydrochloride is similar to other piperidine alkaloids, such as lobeline and sedamine . it has unique properties that distinguish it from these compounds:
These differences highlight the unique pharmacological profile of this compound and its potential advantages in specific therapeutic applications.
Properties
Molecular Formula |
C22H30ClN |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
(2R,6S)-1-methyl-2,6-bis(2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C22H29N.ClH/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20;/h2-7,9-12,21-22H,8,13-18H2,1H3;1H/t21-,22+; |
InChI Key |
DACHMHAHDFIZEC-WHXBIKBMSA-N |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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